N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide
Description
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is a synthetic amide derivative featuring a naphthalene backbone substituted with a methoxyethyl group and a thiophen-3-ylmethyl moiety. The naphthamide core may facilitate π-π stacking interactions, while the methoxyethyl group could enhance solubility in polar solvents compared to purely aromatic substituents. The thiophene ring, a common pharmacophore, might contribute to electronic interactions or binding affinity in biological systems .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZCIYDECLDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide, with the molecular formula CHNOS and a molecular weight of approximately 325.43 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings.
The synthesis of this compound typically involves several organic reactions. Key steps include:
- Formation of the Naphthamide Core : The compound is synthesized through amide bond formation, commonly using reagents such as carbodiimides.
- Introduction of Thiophene and Methoxyethyl Groups : These moieties are incorporated via cross-coupling reactions, enhancing the compound's biological activity.
The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 325.43 g/mol |
| CAS Number | 1219911-65-5 |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, analogs have shown effectiveness in inhibiting cell growth in HepG2 liver cancer cells by affecting mitochondrial membrane potential and cell cycle progression .
- Enzyme Interaction : The compound may act as a ligand or probe in biochemical assays, potentially modulating enzyme activity through specific binding interactions.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Signal Transduction Modulation : It may influence signaling pathways by interacting with protein targets, leading to altered gene expression or metabolic processes.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound might also activate caspases or other apoptosis-related proteins .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antitumor Studies : A study involving a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values in the low micromolar range. This suggests a potential for development as an anticancer agent .
- Developmental Toxicity Assessments : Research on related methoxyethyl compounds indicates potential teratogenic effects at certain concentrations, highlighting the need for careful evaluation in drug development contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with the target molecule:
A. 3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Features: Used as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization reactions.
- Comparison : Unlike the target naphthamide, this compound is a cyclic imide, which confers rigidity and thermal stability. The chloro group enhances electrophilicity, favoring nucleophilic substitution, whereas the methoxyethyl group in the target compound prioritizes solubility .
B. N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide ()
- Structure : Acetamide core with dihydrothiophene (sulfone) and 3-methoxyphenyl groups.
- Comparison : Both compounds feature amide linkages and methoxy-containing substituents. However, the target’s naphthamide core is bulkier, likely reducing solubility but enhancing aromatic interactions. The dihydrothiophene sulfone in ’s compound introduces stronger electron-withdrawing effects compared to the neutral thiophene in the target .
Physicochemical and Functional Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
